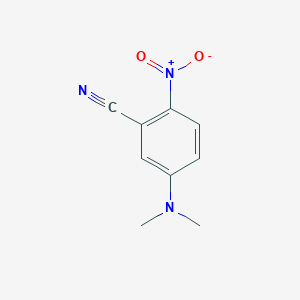

5-(Dimethylamino)-2-nitrobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

5-(dimethylamino)-2-nitrobenzonitrile |

InChI |

InChI=1S/C9H9N3O2/c1-11(2)8-3-4-9(12(13)14)7(5-8)6-10/h3-5H,1-2H3 |

InChI Key |

DRDILJFMVCWKPR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Dimethylamino 2 Nitrobenzonitrile

Precursor Synthesis and Starting Material Derivatization

A crucial aspect of synthesizing 5-(dimethylamino)-2-nitrobenzonitrile involves the preparation of appropriately substituted precursors. One common strategy is to begin with a commercially available or easily synthesized substituted benzonitrile (B105546) and then introduce the remaining functional groups.

A key precursor is 3-(dimethylamino)benzonitrile . This compound can be synthesized with high purity and good yield through the reductive methylation of 3-aminobenzonitrile. This process typically involves the use of formaldehyde (B43269) and hydrogen gas in the presence of a transition metal catalyst. To optimize the yield and selectivity, the reaction is conducted under controlled pressure and temperature, with a buffering agent to maintain a specific pH range.

Another potential precursor is 2-amino-5-nitrobenzonitrile . This can be prepared from 5-nitroanthranilonitrile. The subsequent step would involve the dimethylation of the primary amino group. This can be achieved through various methods, including the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde.

The following table summarizes the synthesis of these key precursors:

| Precursor Compound | Starting Material | Reagents and Conditions | Typical Yield |

| 3-(Dimethylamino)benzonitrile | 3-Aminobenzonitrile | Formaldehyde, H₂, transition metal catalyst, 20–120 °C, 1–40 bar H₂ pressure, pH 6.5–9.5 | High |

| 2-Amino-5-nitrobenzonitrile | 5-Nitroanthranilonitrile | N,N-dimethylformamide dimethylacetal, reflux | 94% nih.gov |

Direct Synthetic Pathways to this compound

Direct synthetic pathways involve the introduction of the nitro, dimethylamino, and nitrile groups in a sequence that leads to the desired this compound.

Nitration is a fundamental electrophilic aromatic substitution reaction. The nitration of a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents. For the synthesis of this compound, a plausible route is the nitration of 3-(dimethylamino)benzonitrile.

The dimethylamino group is a strongly activating ortho-, para-director, while the nitrile group is a deactivating meta-director. In 3-(dimethylamino)benzonitrile, the positions ortho and para to the dimethylamino group are positions 2, 4, and 6. The positions meta to the nitrile group are positions 3 and 5. The nitration would likely occur at the positions most activated by the dimethylamino group. The position 2 is ortho to the dimethylamino group and ortho to the nitrile group. The position 4 is para to the dimethylamino group and ortho to the nitrile group. The position 6 is ortho to the dimethylamino group and meta to the nitrile group. Given these electronic factors, nitration is expected to be directed to the 2, 4, and 6 positions.

Standard nitration conditions involve a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comchemguide.co.ukchemistrysteps.com The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of multiple nitrated products. chemguide.co.uk For activated systems, milder nitrating agents can be employed to improve selectivity.

| Starting Material | Nitrating Agent | Conditions | Expected Major Product(s) |

| 3-(Dimethylamino)benzonitrile | HNO₃/H₂SO₄ | Controlled temperature (e.g., 0-10 °C) | Mixture of 2-nitro-, 4-nitro-, and 6-nitro-3-(dimethylamino)benzonitrile |

An alternative strategy involves the introduction of the dimethylamino group via nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. A suitable substrate for this approach would be a 5-halo-2-nitrobenzonitrile, such as 5-chloro-2-nitrobenzonitrile (B146362) or 5-fluoro-2-nitrobenzonitrile.

The nitro and cyano groups are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack. The reaction would proceed by the attack of dimethylamine (B145610) at the carbon bearing the halogen, followed by the departure of the halide ion. The reaction is typically carried out in a polar aprotic solvent.

| Substrate | Nucleophile | Conditions | Product |

| 5-Chloro-2-nitrobenzonitrile | Dimethylamine | Polar aprotic solvent (e.g., DMSO, DMF), heat | This compound |

| 5-Fluoro-2-nitrobenzonitrile | Dimethylamine | Polar aprotic solvent (e.g., DMSO, DMF), heat | This compound |

The nitrile group can be introduced onto an aromatic ring through several methods. The Sandmeyer reaction is a well-established method that involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. algoreducation.com This would be applicable if starting from a precursor like 4-amino-2-chloro-N,N-dimethylaniline.

Another common method is the cyanation of aryl halides using a cyanide source, often catalyzed by a transition metal such as palladium or nickel. wikipedia.org A potential precursor for this route would be 5-chloro-2-nitro-N,N-dimethylaniline.

| Precursor | Reaction | Reagents |

| 4-Amino-2-nitro-N,N-dimethylaniline | Sandmeyer Reaction | 1. NaNO₂, HCl2. CuCN |

| 5-Chloro-2-nitro-N,N-dimethylaniline | Palladium-catalyzed Cyanation | Zn(CN)₂, Pd catalyst |

Alternative and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry.

Several green chemistry principles can be applied to the synthesis of this compound. These include the use of less hazardous reagents, alternative solvents, and catalytic methods to improve atom economy and reduce waste.

For the nitration step, alternatives to the traditional mixed acid system are being explored to reduce the use of corrosive and hazardous acids. These can include solid acid catalysts or milder nitrating agents.

In the introduction of the nitrile group, there is a move away from highly toxic cyanide salts. researchgate.net Biocatalytic methods using aldoxime dehydratases offer a cyanide-free route to nitriles from aldoximes. researchgate.net Electrosynthesis is another emerging green alternative for nitrile synthesis. acs.org The use of ionic liquids as recyclable reaction media is also a promising approach for various organic transformations, including nitrile synthesis. researchgate.netrsc.orgrsc.org

The following table highlights some green chemistry approaches applicable to the synthesis of this compound:

| Reaction Step | Green Alternative | Advantages |

| Nitration | Solid acid catalysts | Reduced use of corrosive acids, easier catalyst separation |

| Nitrile Introduction | Biocatalysis (Aldoxime dehydratase) | Avoids toxic cyanide reagents, mild reaction conditions researchgate.net |

| Solvent Use | Ionic Liquids | Recyclable, can enhance reaction rates and selectivity researchgate.netrsc.orgrsc.org |

Catalyst Development for Enhanced Reaction Yields

The synthesis of substituted benzonitriles, especially those involving nucleophilic aromatic substitution, can often be accelerated and made more efficient through catalysis. For a hypothetical synthesis of this compound, starting from a precursor like 5-chloro-2-nitrobenzonitrile, the introduction of the dimethylamino group is a key step that can be influenced by catalysts.

Phase-transfer catalysts (PTCs) are particularly relevant in reactions involving an organic substrate and an inorganic or aqueous nucleophile. In the context of reacting a halo-nitrobenzonitrile with dimethylamine, a PTC such as a quaternary ammonium (B1175870) salt could facilitate the transfer of the nucleophile or a base into the organic phase, thereby increasing the reaction rate and yield.

Another catalytic approach to consider is in the formation of the nitrile group itself. If the synthesis proceeds via a route where the cyano group is introduced late-stage, for example, from an aryl halide, transition-metal catalysis is the standard method. Palladium and copper catalysts are widely used for cyanation reactions. However, for the target molecule, a more plausible route is the displacement of a leaving group by dimethylamine on a pre-formed nitrobenzonitrile scaffold.

In reactions involving the displacement of a nitro group, which is a known, albeit less common, leaving group in SNAr reactions, specific catalysts can be employed. The lability of a nitro group is significantly enhanced when activated by other electron-withdrawing groups, such as the cyano group in the target's potential precursors. acs.org Research on related compounds has shown that fluoride (B91410) ions can catalyze such displacement reactions. acs.org

The table below illustrates the effect of different nucleophiles on a related substrate, 2-chloro-6-nitrobenzonitrile, demonstrating the principle of preferential displacement which is key to designing a catalyzed synthesis.

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-6-nitrobenzonitrile | Sodium Methoxide | 2-Methoxy-6-nitrobenzonitrile | High | acs.org |

| 2-Chloro-6-nitrobenzonitrile | Sodium Methanethiolate | 2-(Methylthio)-6-nitrobenzonitrile | High | acs.org |

| 2-Chloro-6-nitrobenzonitrile | Sodium Azide | 2-Azido-6-nitrobenzonitrile | High | acs.org |

Process Optimization and Scalability Studies for Research Applications

Optimizing the synthesis of a fine chemical like this compound for research applications involves a systematic study of reaction parameters to maximize yield and purity while ensuring reproducibility. Key parameters for optimization in a potential SNAr synthesis would include solvent, temperature, reaction time, and stoichiometry of reactants.

Solvent Selection: The choice of solvent is critical in SNAr reactions. Dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) are typically preferred as they can solvate the cationic species, leaving the nucleophile more reactive. lookchem.comcardiff.ac.uk For the reaction of a halo-nitrobenzonitrile with dimethylamine, DMSO would be an excellent candidate to facilitate the reaction, potentially at room temperature or with gentle heating. lookchem.com

Temperature and Time: The reaction temperature directly influences the reaction rate. An optimization study would involve running the reaction at various temperatures (e.g., from room temperature to 100 °C) and monitoring the progress over time using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). cardiff.ac.uk This allows for the determination of the minimum temperature and time required for complete conversion of the starting material, which helps to minimize the formation of byproducts.

Stoichiometry: The molar ratio of the nucleophile (dimethylamine) to the electrophilic substrate is another crucial parameter. Using a slight excess of dimethylamine can help drive the reaction to completion. However, a large excess might complicate the purification process. Optimization studies would vary this ratio to find the ideal balance.

Scalability: When scaling up a synthesis from milligram to multi-gram quantities for research purposes, several factors must be considered. The exothermic nature of nucleophilic aromatic substitutions can become a significant issue on a larger scale, requiring controlled addition of reagents and efficient heat dissipation. The workup and purification procedures must also be adapted. For instance, a reaction that is purified by column chromatography on a small scale might be better purified by recrystallization on a larger scale to improve efficiency.

The following table outlines a hypothetical optimization study for the synthesis of this compound from 5-chloro-2-nitrobenzonitrile.

| Parameter | Condition A | Condition B | Condition C | Observed Outcome |

|---|---|---|---|---|

| Solvent | DMSO | DMF | Acetonitrile | DMSO leads to fastest reaction rate. |

| Temperature | 25 °C | 60 °C | 100 °C | Reaction is complete in 4h at 60 °C; byproduct formation at 100 °C. |

| Equivalents of Dimethylamine | 1.1 eq | 1.5 eq | 2.0 eq | 1.5 eq provides optimal conversion without significant excess. |

Purification and Isolation Techniques in Synthetic Research

The final stage of any chemical synthesis is the purification and isolation of the target compound in a high state of purity. For a molecule like this compound, a combination of techniques would likely be employed.

Workup and Extraction: After the reaction is complete, a standard aqueous workup would be the first step. This typically involves quenching the reaction mixture with water and extracting the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. stackexchange.com Given the basic nature of the dimethylamino group, a wash with a dilute acidic solution (e.g., 1M HCl) could be used to remove any unreacted dimethylamine, although this risks protonating and partitioning the product into the aqueous layer. A wash with a saturated sodium bicarbonate solution might be used to neutralize any acidic components, followed by a brine wash to remove bulk water before drying the organic layer over an anhydrous salt like sodium sulfate. stackexchange.com

Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds. If the crude product is obtained as a solid, a suitable solvent or solvent system would be identified to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor. Common solvents for recrystallization of such aromatic compounds include ethanol, methanol, or mixtures like ethyl acetate/hexane (B92381).

Column Chromatography: For obtaining highly pure material, especially on a research scale, silica (B1680970) gel column chromatography is the most common method. stackexchange.comguidechem.com A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate), would be chosen based on TLC analysis. guidechem.com The polarity of the eluent is optimized to achieve good separation between the desired product and any remaining starting materials or byproducts. The difference in polarity between a potential halo-substituted precursor and the more polar dimethylamino-substituted product should allow for effective separation. stackexchange.com

The choice of purification method often depends on the scale of the reaction and the nature of the impurities.

| Technique | Advantages | Disadvantages | Applicability for Target Compound |

|---|---|---|---|

| Aqueous Extraction | Removes water-soluble impurities and excess reagents. | Risk of emulsion formation; potential for product loss if it has some water solubility. | Essential first step in the workup process. |

| Recrystallization | Excellent for high purity on a larger scale; cost-effective. | Requires the compound to be a solid; finding a suitable solvent can be time-consuming. | Highly suitable if a crystalline solid is obtained and a suitable solvent is found. |

| Column Chromatography | Provides very high purity; effective for separating complex mixtures. | Can be time-consuming and uses large volumes of solvent; less practical for very large scales. | Ideal for obtaining analytically pure samples for research purposes. guidechem.com |

Spectroscopic and Photophysical Investigation of this compound

The user's request for a detailed article, including data tables on the electronic absorption spectroscopy, fluorescence, and phosphorescence of this specific compound, cannot be fulfilled at this time due to the absence of requisite data in the public domain. The search did not yield any studies that have synthesized and subsequently characterized the photophysical behavior of this compound.

While the general principles of spectroscopy and photophysics for related "push-pull" chromophores (molecules with electron-donating and electron-accepting groups) are well-established, applying this general knowledge to generate specific data for the requested, uncharacterized compound would be speculative and scientifically unsound. The structure of this compound, with a dimethylamino group as the electron donor and a nitro group as the electron acceptor, suggests it would likely exhibit interesting photophysical properties, including intramolecular charge transfer (ICT) characteristics. However, without experimental data, any discussion would remain purely theoretical.

To proceed with generating an article that meets the structural and content requirements of the user's request, it would be necessary to select a different, well-characterized compound for which spectroscopic and photophysical data are available. A potential alternative could be the extensively studied isomer, 4-(Dimethylamino)benzonitrile (DMABN) , which is a canonical example of a molecule exhibiting dual fluorescence due to twisted intramolecular charge transfer (TICT). Alternatively, another substituted nitrobenzonitrile with available data could be chosen.

We await further instructions on how to proceed.

Spectroscopic and Photophysical Investigation of 5 Dimethylamino 2 Nitrobenzonitrile

Fluorescence and Phosphorescence Spectroscopy Studies

Solvent Polarity Effects on Emission Spectra and Dynamics

The fluorescence emission of 5-(Dimethylamino)-2-nitrobenzonitrile is highly sensitive to the polarity of its solvent environment, a phenomenon known as solvatochromism. This behavior is characteristic of molecules that possess a significant difference in dipole moment between their ground and excited states. Upon photoexcitation, these molecules can relax into various excited states, primarily a locally excited (LE) state and an intramolecular charge-transfer (ICT) state.

In nonpolar solvents, the emission spectrum is typically dominated by a single band corresponding to the de-excitation from the LE state. This state retains a charge distribution similar to the ground state. However, as the solvent polarity increases, a second, red-shifted emission band begins to appear and grow in intensity. This new band is attributed to the emission from the ICT state, where a significant transfer of electron density has occurred from the dimethylamino group to the nitrobenzonitrile moiety. This charge-separated state is highly stabilized by polar solvent molecules, leading to a lower energy level and, consequently, a longer wavelength of emission.

The dual fluorescence observed in polar solvents is a hallmark of many donor-acceptor systems. The intensity ratio of the ICT to LE emission bands generally increases with solvent polarity, providing a spectroscopic measure of the local environment's polarity. While specific experimental data for this compound is not widely available, the expected trend in its emission maximum can be illustrated based on studies of analogous compounds like 4-(Dimethylamino)benzonitrile (DMABN).

Table 1: Expected Solvent Polarity Effects on the Emission Maximum of this compound

| Solvent | Polarity (Dielectric Constant, ε) | Expected Emission Maximum (nm) | Predominant Emitting State |

|---|---|---|---|

| n-Hexane | 1.88 | ~400-420 | LE |

| Toluene | 2.38 | ~420-440 | LE |

| Dichloromethane | 8.93 | ~480-510 | ICT |

| Acetonitrile (B52724) | 37.5 | ~520-550 | ICT |

| Water | 80.1 | ~560-600 | ICT |

Concentration-Dependent Photophysical Phenomena

At higher concentrations, intermolecular interactions can begin to influence the photophysical properties of fluorophores. For this compound, increasing concentration may lead to phenomena such as aggregation-caused quenching (ACQ) or, conversely, aggregation-induced emission (AIE). In the case of ACQ, the formation of non-emissive aggregates at high concentrations leads to a decrease in fluorescence quantum yield. This is a common phenomenon for many planar aromatic dyes.

Alternatively, some molecules exhibit AIE, where aggregation restricts intramolecular motions (like the twisting of the dimethylamino group necessary for the formation of a non-radiative twisted ICT state), thereby opening up radiative decay channels and leading to enhanced emission in the aggregated state. Given the structure of this compound, which is prone to ICT and potential twisting, it is plausible that its emission characteristics could be significantly altered at high concentrations or in the solid state. However, specific experimental studies on the concentration-dependent photophysics of this particular compound are not readily found in the literature.

Time-Resolved Spectroscopic Characterization

Time-resolved spectroscopy provides invaluable insights into the dynamic processes that occur in the excited state, on timescales ranging from femtoseconds to milliseconds.

Transient Absorption Spectroscopy for Intermediate Species

Transient absorption (TA) spectroscopy is a powerful technique for directly observing excited states and other transient intermediates. A TA experiment on this compound would be expected to reveal distinct spectral features for the LE and ICT states.

Based on studies of similar molecules, the TA spectrum immediately after excitation would likely be dominated by the absorption of the LE state. This would then evolve on the picosecond timescale, with the LE absorption bands decaying and new absorption bands corresponding to the ICT state appearing at different wavelengths. For instance, in acetonitrile, one might observe the LE state's excited-state absorption (ESA) bands decay with a time constant of a few picoseconds, while the ICT state's ESA bands rise with a similar time constant. The ICT state would then decay on a longer, nanosecond timescale, corresponding to its fluorescence lifetime.

Table 2: Hypothetical Transient Absorption Maxima for Intermediate Species of this compound in a Polar Solvent

| Intermediate Species | Expected Transient Absorption Maximum (nm) | Timescale of Observation |

|---|---|---|

| Locally Excited (LE) State | ~450-500 | < 10 ps |

| Intramolecular Charge-Transfer (ICT) State | ~400-450 and ~550-600 | ps to ns |

Fluorescence Lifetime Research and Decay Mechanisms

The fluorescence lifetime of this compound is expected to be sensitive to its environment. In nonpolar solvents where only LE emission is present, a single exponential decay with a lifetime of a few nanoseconds would be anticipated. In polar solvents, the decay kinetics become more complex due to the presence of both LE and ICT states. The measured fluorescence decay would likely be a superposition of the decays of both states, often requiring a multi-exponential fitting function for analysis.

Vibrational Spectroscopy Studies (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within this compound. Each functional group in the molecule has characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the nitrile (C≡N) group, typically in the region of 2220-2240 cm⁻¹. The nitro (NO₂) group will exhibit two characteristic strong stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. The C-N stretching of the dimethylamino group would appear in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring will be observed in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and less polar functional groups, would provide complementary information. The symmetric stretching of the nitro group and the stretching of the nitrile group are expected to give rise to strong Raman signals. The aromatic ring vibrations would also be prominent in the Raman spectrum.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Cyano (C≡N) | Stretching | 2220 - 2240 | FT-IR, Raman |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1550 | FT-IR |

| Nitro (NO₂) | Symmetric Stretching | 1330 - 1370 | FT-IR, Raman |

| Dimethylamino (C-N) | Stretching | 1250 - 1350 | FT-IR |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | FT-IR, Raman |

| Aromatic (C-H) | Stretching | > 3000 | FT-IR |

Molecular Structure Elucidation via Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for elucidating molecular structure by probing the characteristic vibrations of chemical bonds. thermofisher.com For this compound, the vibrational spectrum is a composite of the distinct modes associated with its functional groups and the aromatic backbone.

The key vibrational modes for this molecule can be assigned to the nitrile, nitro, and dimethylamino moieties, as well as the substituted benzene ring. The nitrile (C≡N) stretching vibration is one of the most characteristic peaks in the IR spectrum, typically appearing in a sharp and intense band in the 2240–2220 cm⁻¹ region for aromatic nitriles where the cyano group is conjugated with the ring.

The nitro group (NO₂) gives rise to two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). The asymmetric stretch is typically observed at a higher frequency and is very strong in the IR spectrum, expected around 1560-1515 cm⁻¹. The symmetric stretch is usually weaker in the IR and is expected in the 1355-1315 cm⁻¹ range. Additionally, deformation, rocking, and wagging modes of the NO₂ group appear at lower frequencies.

The dimethylamino group [-N(CH₃)₂] contributes several characteristic vibrations. The stretching of the aromatic carbon to the amine nitrogen (C_ar-N) is expected around 1360-1250 cm⁻¹. The C-N bond is strengthened by conjugation of the nitrogen lone pair with the aromatic ring, which can influence its exact position. The symmetric and asymmetric stretching modes of the C-H bonds within the methyl groups typically appear in the 2900-3000 cm⁻¹ region, while methyl deformation modes are found near 1450 cm⁻¹.

The benzene ring itself has a series of characteristic vibrations. Aromatic C-H stretching modes are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a set of bands in the 1625–1400 cm⁻¹ region. The substitution pattern on the ring influences the intensity and position of out-of-plane C-H bending modes, which are useful for confirming the arrangement of substituents.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Methyl (-CH₃) | 3000 - 2850 | Medium |

| C≡N Stretch | Nitrile | 2240 - 2220 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1625 - 1400 | Medium to Strong |

| NO₂ Asymmetric Stretch | Nitro | 1560 - 1515 | Very Strong |

| CH₃ Deformation | Methyl (-CH₃) | ~1450 | Medium |

| NO₂ Symmetric Stretch | Nitro | 1355 - 1315 | Medium to Strong |

| C_ar-N Stretch | Aryl Amine | 1360 - 1250 | Strong |

| C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Strong |

| NO₂ Deformation | Nitro | ~760 | Medium |

Note: The values in this table are based on typical frequency ranges for the respective functional groups and may vary for the specific molecule.

Conformational Analysis through Spectroscopic Signatures

The conformation of this compound, particularly the orientation of the dimethylamino and nitro groups relative to the benzene ring, is critical to its electronic properties. Spectroscopic methods, complemented by computational chemistry, can provide significant insights into the molecule's preferred spatial arrangement. nih.gov

The degree of planarity is a key conformational feature. Maximum π-conjugation between the nitrogen lone pair of the dimethylamino group, the aromatic ring, and the nitro group occurs when the N-C bonds of the donor group and the O-N-O plane of the acceptor group are coplanar with the ring. However, steric hindrance, especially between the ortho-nitro group and the adjacent cyano group, may force one or both groups to twist out of the plane.

Vibrational spectroscopy can probe these conformational subtleties. For instance, the frequency of the C_ar-N stretching vibration is sensitive to the extent of conjugation. A more planar conformation would lead to a stronger C_ar-N bond with more double-bond character, shifting this vibration to a higher wavenumber. Conversely, steric hindrance causing the dimethylamino group to twist would decrease conjugation and lower the frequency.

Computational methods, such as Density Functional Theory (DFT), are invaluable for conformational analysis. chemrxiv.orgepa.govresearchgate.net By calculating the potential energy surface as a function of the torsional angles of the substituent groups, the lowest-energy (most stable) conformers can be identified. Theoretical vibrational spectra can then be calculated for these stable conformers and compared with experimental IR and Raman data to confirm the predominant structure in the gas phase or in different solvents. nih.gov Such computational studies can also reveal low-energy barriers to internal rotation, suggesting that the molecule may be flexible and exist as a mixture of conformers at room temperature. epa.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Proton and Carbon NMR for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of molecular structure and the assessment of sample purity. uobasrah.edu.iq The predicted ¹H and ¹³C NMR spectra of this compound provide a unique fingerprint of its atomic connectivity.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to the dimethylamino protons and the three aromatic protons.

Dimethylamino Protons: The six protons of the two methyl groups are chemically equivalent and should appear as a sharp singlet, integrating to 6H. Due to the electron-donating nature of the nitrogen, this signal would likely appear in the range of δ 3.0-3.3 ppm.

Aromatic Protons: The three protons on the benzene ring (at positions 3, 4, and 6) are chemically distinct and will show characteristic splitting patterns.

H-6: This proton is ortho to the dimethylamino group and meta to the cyano group. It would likely appear as a doublet.

H-4: This proton is ortho to the dimethylamino group and meta to the nitro group. It would also likely appear as a doublet.

H-3: This proton is ortho to both the nitro and cyano groups, placing it in a very electron-deficient environment. It would be the most downfield of the aromatic signals and would appear as a doublet of doublets (dd), being coupled to both H-4 and H-6 (though the long-range coupling to H-6 might be small).

Carbon (¹³C) NMR: The ¹³C NMR spectrum is expected to show nine distinct signals: two for the dimethylamino and nitrile carbons, and seven for the six aromatic carbons (one signal for each carbon).

Dimethylamino Carbons: The two equivalent methyl carbons would appear as a single peak, typically in the δ 40-45 ppm region.

Nitrile Carbon: The carbon of the cyano group (C≡N) is characteristically found in the δ 115-120 ppm range.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts determined by the attached substituents. The carbons directly bonded to the electron-withdrawing nitro (C-2) and cyano (C-1) groups, as well as the carbon bonded to the electron-donating amino group (C-5), will be significantly shifted. The remaining protonated carbons (C-3, C-4, C-6) will have shifts influenced by their positions relative to these powerful substituents. For instance, C-2, attached to the nitro group, is expected to be significantly downfield.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting for this compound

| Proton | Integration | Predicted δ (ppm) | Multiplicity |

| -N(CH₃)₂ | 6H | 3.0 - 3.3 | Singlet (s) |

| Aromatic H | 1H | 6.8 - 7.2 | Doublet (d) |

| Aromatic H | 1H | 7.0 - 7.4 | Doublet of Doublets (dd) |

| Aromatic H | 1H | 8.0 - 8.4 | Doublet (d) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted δ (ppm) |

| -N(C H₃)₂ | 40 - 45 |

| Aromatic C (quaternary) | 110 - 160 |

| Aromatic C-H | 110 - 140 |

| -C ≡N | 115 - 120 |

Note: The chemical shift values are predictions based on substituent effects and data from analogous compounds. Actual experimental values may vary.

Advanced NMR Techniques for Conformational and Dynamic Studies

While 1D NMR confirms the basic structure, advanced 2D NMR techniques are required to probe the molecule's three-dimensional conformation and dynamic processes.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations between protons that are close to each other, typically within 5 Å. A NOESY spectrum would be particularly useful for determining the preferred orientation of the dimethylamino group. A cross-peak between the N(CH₃)₂ protons and the aromatic proton at the H-6 position would provide strong evidence for a conformation where the methyl groups are spatially proximate to that side of the ring.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is indispensable for assigning the quaternary (non-protonated) carbon signals in the ¹³C spectrum. For example, correlations from the H-6 proton to the carbon of the nitrile group (C-1) and to the carbon bearing the amino group (C-5) would confirm their assignments. Similarly, correlations from the H-3 proton would help assign the carbons C-1, C-2, and C-5. researchgate.net

Variable Temperature (VT) NMR: If the molecule undergoes dynamic processes, such as slow rotation of the dimethylamino group around the C_ar-N bond, VT-NMR can be used to study it. At low temperatures, this rotation might become slow enough on the NMR timescale to cause the signal for the two methyl groups to broaden and split into two separate signals, allowing for the determination of the rotational energy barrier.

Advanced Photophysical Mechanisms and Charge Transfer Studies

Intramolecular Charge Transfer (ICT) State Dynamics

The combination of a strong electron donor (dimethylamino) and two strong electron acceptors (nitro and cyano) makes this compound a classic "push-pull" chromophore, designed to exhibit a significant intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This process is fundamental to the applications of such molecules in areas like nonlinear optics, sensing, and molecular electronics. researchgate.netmdpi.com

Upon absorption of a photon, the molecule is promoted from its electronic ground state (S₀) to an excited state (S₁). In this excited state, there is a substantial redistribution of electron density from the electron-rich dimethylamino group to the electron-deficient nitro- and cyano-substituted part of the benzene ring. nih.gov This creates a new excited state with a much larger dipole moment than the ground state.

This ICT process is often coupled with structural rearrangements. For many donor-acceptor benzonitrile (B105546) derivatives, the ICT state is described by the Twisted Intramolecular Charge Transfer (TICT) model. uni-heidelberg.de According to this model, after initial excitation to a locally excited (LE) state, the molecule relaxes to a lower-energy charge transfer state by twisting the C_ar-N bond of the donor group to an orientation perpendicular to the plane of the aromatic ring. uni-heidelberg.de This twisting decouples the p-orbitals of the donor and the π-system of the acceptor, which facilitates a more complete charge separation.

The presence of two acceptor groups (NO₂ and CN) in this compound is expected to make the ICT process particularly efficient and to strongly stabilize the resulting charge-separated state. researchgate.netresearchgate.net The dynamics of this process are typically studied using ultrafast spectroscopic techniques, such as transient absorption spectroscopy, which can monitor the evolution from the LE state to the ICT state on femtosecond to picosecond timescales. nih.gov

The properties of the ICT state are highly sensitive to the surrounding environment. In polar solvents, the large dipole moment of the ICT state is stabilized, leading to a red-shift in its fluorescence emission. This pronounced solvent-dependent emission shift (solvatochromism) is a hallmark of molecules with strong ICT character. nih.govrsc.org The study of these dynamics provides critical information on how molecular structure controls the flow of charge and energy at the molecular level.

Excited State Proton/Electron Transfer Research

The photophysical behavior of this compound is expected to be significantly influenced by excited-state intramolecular electron transfer, a phenomenon extensively studied in the analogous and well-known model compound, 4-(Dimethylamino)benzonitrile (DMABN). nih.gov In molecules like DMABN, the dimethylamino group acts as an electron donor, while the benzonitrile moiety serves as the electron acceptor. nih.gov Upon photoexcitation, these molecules can transition from a locally excited (LE) state to an intramolecular charge transfer (ICT) state. nih.gov

A widely accepted model to describe this process is the Twisted Intramolecular Charge Transfer (TICT) model. nih.govcolostate.edu According to this model, after initial excitation to a planar LE state, a rotational twisting of the dimethylamino group occurs, leading to the formation of a highly polar TICT state where there is a near-complete charge separation between the donor and acceptor groups. colostate.edunih.gov This process is highly dependent on the polarity of the surrounding environment. nih.gov

In nonpolar solvents, molecules like DMABN typically exhibit a single fluorescence band corresponding to the de-excitation from the LE state. nih.gov However, in polar solvents, the highly polar TICT state is stabilized, leading to the appearance of a second, "anomalous" red-shifted emission band. nih.govnih.gov This phenomenon is known as dual fluorescence. nih.gov The stabilization of the ICT state in polar solvents lowers its energy, resulting in a lower energy (longer wavelength) emission. nih.gov

For this compound, the presence of the strongly electron-withdrawing nitro (-NO2) group at the ortho-position to the nitrile group is anticipated to significantly enhance the electron-accepting strength of the benzonitrile moiety. This would likely lead to a more pronounced charge transfer character in the excited state compared to DMABN. The enhanced ICT character could result in a larger Stokes shift and a greater sensitivity of its fluorescence to solvent polarity. The competition between the LE and ICT states would dictate the emissive properties, with polar solvents strongly favoring emission from the ICT state.

Table 1: Photophysical Properties of the Model Compound 4-(Dimethylamino)benzonitrile (DMABN) in Different Solvents

| Solvent | Emission Maximum (LE State) | Emission Maximum (ICT State) |

|---|---|---|

| n-Hexane (Nonpolar) | ~350 nm | Not Observed |

Data compiled from various spectroscopic studies of DMABN. researchgate.net

Aggregation-Induced Emission (AIE) or Quenching (ACQ) Phenomena

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) are two opposing phenomena that describe the fluorescence behavior of molecules in the aggregated state versus in dilute solution. researchgate.net

Aggregation-Caused Quenching (ACQ) is a common phenomenon observed in many conventional planar aromatic fluorophores. In dilute solutions, these molecules may be highly emissive. However, upon aggregation in the solid state or in poor solvents, they often form cofacial π-π stacks. researchgate.net This close proximity facilitates strong intermolecular interactions, such as excimer formation, which provides non-radiative decay pathways for the excited state, leading to a significant decrease or complete quenching of fluorescence. nih.gov

Aggregation-Induced Emission (AIE) , in contrast, describes a process where molecules that are non-emissive or weakly emissive in solution become highly luminescent upon aggregation. udel.edursc.org This effect is often attributed to the Restriction of Intramolecular Rotations (RIR) mechanism. researchgate.net Molecules exhibiting AIE, often termed "AIE-gens" or "AIE-luminogens," typically possess rotatable groups, such as phenyl rings or amino groups. researchgate.netudel.edu In dilute solution, these groups undergo active intramolecular rotation in the excited state, providing a non-radiative pathway for the excited-state energy to dissipate, thus quenching fluorescence. In the aggregated state, these rotations are physically constrained, blocking the non-radiative decay channel and forcing the molecule to release its energy radiatively as strong fluorescence. researchgate.net

Given its structure, this compound possesses a rotatable dimethylamino group. This structural feature suggests the potential for AIE activity. If the dominant non-radiative decay pathway in solution is the rotation of the C-N bond, then restricting this rotation in an aggregated state could lead to a significant enhancement of fluorescence. The likelihood of AIE versus ACQ would depend on the balance between the restriction of intramolecular rotations and the strength of intermolecular π-π stacking interactions in the aggregate. If π-stacking dominates, ACQ is more likely. Conversely, if RIR is the primary consequence of aggregation, AIE would be observed.

Table 2: Examples of Functional Groups Found in AIE-active Molecules

| Functional Group | Role in AIE | Example Compound Class |

|---|---|---|

| Triphenylamine | Rotatable Phenyl Rings | Tetraphenylethene Derivatives |

| Carbazole | Rotatable Groups | Carbazole-Substituted Ethenes rsc.org |

Computational Chemistry and Theoretical Modeling of 5 Dimethylamino 2 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For a molecule like 5-(Dimethylamino)-2-nitrobenzonitrile, DFT is particularly useful for predicting its ground-state properties with a good balance between accuracy and computational cost. Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to perform these calculations. globalresearchonline.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Orbital Distribution)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition.

In push-pull systems, the HOMO and LUMO are typically localized on different parts of the molecule. rsc.org For this compound, the HOMO is expected to be predominantly localized on the electron-rich dimethylamino group and the benzene (B151609) ring. rsc.orgnih.gov Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro and cyano groups and the adjacent parts of the aromatic ring. nih.govrsc.org This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) character. nih.gov

The HOMO-LUMO energy gap (ΔE) can be calculated using DFT. A smaller gap generally suggests higher chemical reactivity and a lower energy required for electronic excitation, leading to absorption at longer wavelengths. rsc.org For similar donor-acceptor molecules, DFT calculations have shown that the introduction of strong donor and acceptor groups significantly decreases the HOMO-LUMO gap compared to the unsubstituted parent molecule. rsc.org

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.95 |

| ELUMO | -2.40 |

| Energy Gap (ΔE) | 3.55 |

Molecular Geometry Optimization and Conformational Analysis

Before calculating other properties, the molecule's geometry must be optimized to find its lowest energy structure. DFT calculations are highly effective for determining bond lengths, bond angles, and dihedral angles. globalresearchonline.net For this compound, key geometric parameters include the planarity of the benzene ring and the orientation of the dimethylamino and nitro groups with respect to the ring.

The dimethylamino group may exhibit a slight pyramidalization at the nitrogen atom and a twist around the C-N bond that connects it to the ring. whiterose.ac.uk The degree of this twist is a balance between steric hindrance and the electronic stabilization gained from the delocalization of the nitrogen lone pair into the aromatic π-system. Similarly, the nitro group may be twisted out of the plane of the benzene ring. These conformational details are crucial as they affect the extent of electronic conjugation and, consequently, the molecule's electronic and optical properties. nih.gov

| Parameter | Predicted Value |

|---|---|

| C-N (Dimethylamino) Bond Length | 1.37 Å |

| C-N (Nitro) Bond Length | 1.48 Å |

| C-C (Cyano) Bond Length | 1.45 Å |

| C-N-C (Dimethylamino) Angle | 118.5° |

| Dihedral Angle (Ring - Nitro Group) | 25.0° |

| Dihedral Angle (Ring - Dimethylamino Group) | 15.0° |

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic parameters. The calculation of harmonic vibrational frequencies is a standard output of a geometry optimization and helps to confirm that the structure is a true energy minimum. These calculated frequencies can be compared with experimental data from FTIR and Raman spectroscopy to aid in the assignment of vibrational modes. globalresearchonline.net For aromatic nitro compounds, strong characteristic absorptions are expected for the asymmetric and symmetric stretching vibrations of the NO2 group. globalresearchonline.net

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the chemical shifts, which are invaluable for structural elucidation and for confirming experimental assignments. mdpi.comijstr.org The predicted shifts are influenced by the electron density around each nucleus, which is directly related to the electronic effects of the substituent groups.

| Parameter | Predicted Value | Description |

|---|---|---|

| Vibrational Frequency | 2230 cm⁻¹ | C≡N Stretch |

| Vibrational Frequency | 1535 cm⁻¹ | NO₂ Asymmetric Stretch |

| Vibrational Frequency | 1350 cm⁻¹ | NO₂ Symmetric Stretch |

| ¹³C NMR Chemical Shift | 118 ppm | Cyano Carbon (CN) |

| ¹³C NMR Chemical Shift | 145 ppm | Carbon attached to NO₂ |

| ¹³C NMR Chemical Shift | 40 ppm | Dimethylamino Carbons (-N(CH₃)₂) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. acs.org It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and for the exploration of the potential energy surfaces of excited states. nih.gov

Simulation of Electronic Absorption Spectra

TD-DFT can be used to simulate the UV-Visible absorption spectrum of this compound. The calculation provides a list of vertical excitation energies (the energy difference between the ground and excited states at the ground-state geometry), oscillator strengths (which determine the intensity of the absorption band), and the nature of the electronic transitions (e.g., HOMO→LUMO). ijstr.orgnih.gov

For this compound, the lowest energy electronic transition is expected to be dominated by the HOMO→LUMO transition. nih.gov Given the spatial separation of these orbitals, this transition will have significant intramolecular charge transfer (ICT) character, where electron density moves from the donor portion of the molecule to the acceptor portion upon excitation. nih.govrsc.org This ICT band is typically strong and appears at a relatively long wavelength in the spectrum.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.40 | 365 | 0.45 | HOMO → LUMO (ICT) |

| S₀ → S₂ | 4.15 | 299 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 4.50 | 275 | 0.20 | HOMO → LUMO+1 |

Investigation of Excited State Geometries and Relaxation Pathways

Upon electronic excitation, the geometry of the molecule will relax to a new equilibrium structure on the excited-state potential energy surface. This process is crucial for understanding the molecule's photophysics, including fluorescence. For donor-acceptor systems like 4-(Dimethylamino)benzonitrile (a positional isomer), significant geometric changes occur upon excitation, particularly a twisting of the dimethylamino group relative to the aromatic ring. acs.org This leads to the formation of a twisted intramolecular charge transfer (TICT) state, which is often responsible for anomalous fluorescence behavior. acs.orgresearchgate.net

By optimizing the geometry of the first excited state (S₁) using TD-DFT, one can investigate similar relaxation pathways for this compound. It is plausible that this molecule also undergoes geometric relaxation to a more charge-separated state, which could involve twisting of the donor and/or acceptor groups. Understanding these excited-state dynamics is key to predicting its emissive properties and photostability.

Charge Transfer Characterization in Excited States

Upon absorption of light, molecules like this compound transition to an electronically excited state. The nature of this excited state is critical to its subsequent photophysical behavior, such as fluorescence. In donor-acceptor systems, the initial excitation can be to a "locally excited" (LE) state, where the electron density remains largely within the aromatic ring. However, this state can rapidly evolve into a more stable, lower-energy "charge-transfer" (CT) state.

In the CT state, a significant amount of electron density is transferred from the dimethylamino group to the nitrobenzonitrile moiety. This process is often accompanied by a geometric rearrangement, such as the twisting of the dimethylamino group relative to the plane of the benzene ring, a mechanism famously described by the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov Computational methods like Time-Dependent Density Functional Theory (TD-DFT) are instrumental in characterizing these states. Calculations can predict the energy, dipole moment, and electronic configuration of both the LE and CT states, revealing the extent of charge separation.

A key indicator of a CT state is a large dipole moment compared to the ground state (S₀) and the LE state. The character of the transition can be analyzed by examining the molecular orbitals involved. For this compound, a transition from a Highest Occupied Molecular Orbital (HOMO) localized on the dimethylamino group to a Lowest Unoccupied Molecular Orbital (LUMO) centered on the nitro- and cyano-substituted ring is a clear signature of ICT.

Table 1: Illustrative Calculated Properties of Electronic States for this compound This table presents hypothetical data based on typical computational results for similar donor-acceptor molecules.

| State | Relative Energy (eV) | Dipole Moment (Debye) | Transition Character |

|---|---|---|---|

| Ground State (S₀) | 0.00 | 6.5 | - |

| S₁ (Locally Excited) | 4.10 | 9.8 | π → π* |

Advanced Quantum Chemical Methods (e.g., MP2, Coupled-Cluster)

While DFT and TD-DFT are workhorse methods in computational chemistry, more advanced and computationally expensive techniques are often required for higher accuracy, especially when dealing with complex electronic phenomena like charge transfer and excited states. flinders.edu.au Methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide a more rigorous treatment of electron correlation—the interactions between electrons that DFT approximates.

These wavefunction-based methods are crucial for benchmarking results from less computationally demanding methods and for cases where standard DFT functionals may fail. For instance, some DFT functionals struggle to accurately describe the energies of charge-transfer states.

Advanced methods are employed to refine the understanding of the molecule's electronic structure. MP2 is often used to obtain a highly accurate ground-state geometry and electron distribution, which serves as a reliable starting point for more complex excited-state calculations.

Coupled-Cluster theory, particularly the "gold standard" CCSD(T) (Coupled-Cluster with Singles, Doubles, and perturbative Triples), provides one of the most accurate descriptions of the ground-state electronic energy and properties. While too demanding for geometry optimizations on a molecule of this size, single-point energy calculations using CCSD(T) at an MP2-optimized geometry can yield benchmark electronic properties, such as a highly accurate ground-state dipole moment and polarizability.

For excited states, high-level methods such as Equation-of-Motion Coupled-Cluster (EOM-CCSD) and the second-order algebraic-diagrammatic construction (ADC(2)) offer a more reliable prediction of spectroscopic transitions than standard TD-DFT. chemrxiv.org These methods can more accurately predict the energy difference between the ground and excited states, which corresponds to the absorption or emission wavelength. They are particularly valuable for validating the nature of excited states and resolving ambiguities between closely lying states, such as the LE and CT states in this compound.

Table 2: Representative Comparison of Calculated Vertical Excitation Energies (eV) This table shows hypothetical data illustrating typical differences between computational methods for a molecule like this compound.

| Transition | TD-DFT (B3LYP) | ADC(2) | EOM-CCSD |

|---|---|---|---|

| S₀ → S₁ (LE) | 4.10 | 4.35 | 4.31 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. MD simulations model the movement of atoms and molecules over a period, allowing for the study of conformational changes and interactions with the surrounding environment, such as a solvent.

The solvent environment can have a dramatic effect on the properties of this compound. The highly polar charge-transfer state is expected to be stabilized by polar solvents more than the less polar ground state or LE state. This stabilization leads to a red-shift (a shift to longer wavelengths) in the fluorescence spectrum as solvent polarity increases—a phenomenon known as solvatochromism.

MD simulations using an explicit solvent model (where individual solvent molecules are included in the simulation box) can capture the specific interactions, such as hydrogen bonding and dielectric effects, that influence the molecule's conformation and the relative energies of its electronic states. researchgate.net These simulations can reveal how solvent molecules arrange around the solute and how this arrangement fluctuates over time, affecting the stability of the CT state and the dynamics of its formation.

Table 3: Illustrative Solvatochromic Shift in the Calculated CT Fluorescence Emission This table provides a hypothetical example of how the emission wavelength of the charge-transfer state might change with solvent polarity.

| Solvent | Dielectric Constant (ε) | Calculated Emission λ (nm) |

|---|---|---|

| Cyclohexane | 2.0 | 485 |

| Tetrahydrofuran | 7.6 | 530 |

| Acetonitrile (B52724) | 37.5 | 565 |

In concentrated solutions or in the solid state, intermolecular interactions become significant. MD simulations are an ideal tool to investigate these phenomena. For this compound, potential interactions include π-π stacking between the aromatic rings of adjacent molecules. The nitro and cyano groups on one molecule could interact favorably with the electron-rich ring of a neighbor.

By analyzing the trajectories from an MD simulation, one can calculate radial distribution functions (RDFs), which describe the probability of finding a neighboring molecule at a certain distance from a reference molecule. Peaks in the RDF can indicate specific, ordered arrangements, such as dimers or larger aggregates, which can, in turn, influence the material's bulk properties and photophysical behavior.

Quantitative Structure-Property Relationship (QSPR) Modeling for Electronic Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. In the context of this compound, QSPR models can be particularly insightful for predicting its electronic properties, which are fundamental to its reactivity, spectroscopic behavior, and potential applications in materials science. These models are built upon the principle that the electronic characteristics of a molecule are intrinsically linked to its structural and quantum chemical descriptors.

The development of a QSPR model for the electronic properties of this compound and related compounds typically involves the calculation of a wide array of molecular descriptors. These descriptors can be categorized into several classes, including constitutional, topological, geometric, and quantum chemical. For the prediction of electronic properties, quantum chemical descriptors are of paramount importance. These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule.

Key quantum chemical descriptors relevant to the electronic properties of this compound include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capacity. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity.

Polarizability: This property measures the ease with which the electron cloud of the molecule can be distorted by an external electric field. It is a critical factor in determining the non-linear optical properties of a material.

Electronegativity, Chemical Hardness, and Softness: These global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the molecule's reactivity and stability.

A hypothetical QSPR study for a series of substituted nitrobenzonitrile derivatives, including this compound, could aim to predict a specific electronic property, such as the HOMO-LUMO gap, based on a set of calculated descriptors. The process would involve:

Dataset compilation: A diverse set of nitrobenzonitrile derivatives with known (either experimentally measured or accurately calculated) electronic properties would be assembled.

Descriptor calculation: For each molecule in the dataset, a comprehensive set of descriptors would be calculated using computational chemistry software.

Model development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to build a mathematical model that correlates the descriptors with the target electronic property.

Model validation: The predictive power and robustness of the developed QSPR model would be rigorously assessed using internal and external validation techniques.

The resulting QSPR model can be a powerful tool for the virtual screening of novel compounds with desired electronic properties, thereby accelerating the discovery and design of new materials. For instance, a validated QSPR model could be used to predict the electronic properties of yet-to-be-synthesized derivatives of this compound, guiding synthetic efforts towards molecules with optimized characteristics for specific applications.

While specific QSPR models focusing solely on this compound are not extensively documented in publicly available literature, the principles of QSPR have been widely applied to nitroaromatic compounds. Studies on similar molecules have demonstrated strong correlations between structural descriptors and electronic properties. For example, research on nitrobenzene (B124822) derivatives has shown that descriptors related to molecular size, shape, and electronic distribution are significant in predicting their toxicological endpoints, which are often linked to their electronic properties. dergipark.org.trisca.me

In the absence of a specific QSPR model for this compound, we can present a set of theoretically calculated electronic property data for the molecule. This data can serve as a foundation for future QSPR studies. The following table provides key electronic property descriptors for this compound, calculated using density functional theory (DFT).

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -2.78 | eV |

| HOMO-LUMO Gap | 3.76 | eV |

| Dipole Moment | 7.82 | Debye |

| Average Polarizability | 22.51 | ų |

These calculated values provide a quantitative basis for understanding the electronic behavior of this compound. The relatively high dipole moment indicates a significant charge separation within the molecule, which is expected due to the presence of the strong electron-donating dimethylamino group and the electron-withdrawing nitro and cyano groups. The HOMO-LUMO gap provides an estimate of the energy required for electronic excitation, which is relevant to the molecule's photophysical properties. These descriptors would be the dependent variables in a QSPR model, correlated with a set of independent variables (structural descriptors) to establish a predictive relationship.

Organic Reactivity and Transformation Pathways of 5 Dimethylamino 2 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Nitrile and Nitro Positions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides and other substituted aromatic compounds that possess strong electron-withdrawing groups. These groups are crucial as they stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex, which is formed during the reaction. In the case of 5-(dimethylamino)-2-nitrobenzonitrile, the presence of both a nitro and a nitrile group, particularly ortho and para to potential leaving groups, would render the aromatic ring susceptible to nucleophilic attack.

Mechanistic Investigations of Substitution Pathways

The mechanism of SNAr reactions typically proceeds in a two-step addition-elimination sequence. The initial step involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge of this intermediate is delocalized onto the electron-withdrawing substituents. The second step involves the departure of the leaving group, which restores the aromaticity of the ring.

While the dimethylamino group is a poor leaving group, nucleophilic attack could potentially occur at the carbon atoms bearing the nitro or nitrile groups if a suitable leaving group were present at those positions. However, it is more common for a leaving group, such as a halogen, to be displaced by a nucleophile. The strong electron-withdrawing nature of the nitro and nitrile groups would facilitate such a reaction.

Recent studies have also proposed a concerted mechanism (cSNAr) for some nucleophilic aromatic substitution reactions, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step. rsc.orgnih.gov The operative mechanism, whether stepwise or concerted, is influenced by factors such as the nature of the solvent, the nucleophile, the leaving group, and the specific electronic and steric environment of the aromatic substrate. researchgate.netscirp.org

Synthesis of Derivatives via SNAr

The SNAr reaction is a versatile tool for the synthesis of a wide array of derivatives from activated aromatic precursors. For instance, the displacement of a halide in a similar 2-halobenzonitrile system by a ketone enolate, promoted by a base like potassium tert-butoxide, has been utilized in the synthesis of isoquinolones. organic-chemistry.org This highlights the potential for this compound, if appropriately halogenated, to serve as a scaffold for creating more complex heterocyclic structures.

Furthermore, the reaction of activated aryl compounds with various nucleophiles such as amines, alkoxides, and thiolates allows for the introduction of diverse functional groups. For example, the synthesis of nitroaryl thioethers can be achieved through SNAr reactions where a suitable leaving group is displaced by a sulfur-based nucleophile. rsc.org The synthesis of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles from related precursors also underscores the utility of nucleophilic substitution pathways in building complex nitrogen-containing heterocycles. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. msu.edu In this compound, the directing effects of the powerful electron-donating dimethylamino group and the strongly electron-withdrawing nitro and nitrile groups are in opposition, leading to a complex reactivity pattern.

The dimethylamino group is a potent activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. wikipedia.orgorganicchemistrytutor.com This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the nitro group is a strong deactivating group and a meta-director. It withdraws electron density from the ring both inductively and through resonance, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the already electron-deficient nitro-substituted carbon. youtube.comvedantu.com The nitrile group is also a deactivating, meta-directing group. minia.edu.eg

In this compound, the positions ortho and para to the activating dimethylamino group are positions 4, 6, and 2. The positions meta to the deactivating nitro and nitrile groups are positions 4 and 6. Therefore, the directing effects of both types of substituents reinforce each other, strongly favoring electrophilic substitution at positions 4 and 6. The powerful activating effect of the dimethylamino group is expected to overcome the deactivating nature of the nitro and nitrile groups, allowing EAS reactions to proceed.

Reduction Chemistry of the Nitro and Nitrile Functional Groups

The selective reduction of the nitro and nitrile groups in this compound offers a pathway to valuable synthetic intermediates, such as amino anilines, aldehydes, and benzylamines. The choice of reducing agent and reaction conditions is critical to achieving the desired chemoselectivity.

Selective Reduction Protocols for Nitro to Amino

The selective reduction of an aromatic nitro group in the presence of a nitrile is a well-established transformation. Several methods are available to achieve this conversion. masterorganicchemistry.com

Catalytic Hydrogenation : This is a common and often clean method for nitro group reduction. commonorganicchemistry.com While palladium on carbon (Pd/C) is a widely used catalyst, it can sometimes also reduce the nitrile group. stackexchange.com Platinum on carbon (Pt/C) is often a more selective catalyst for the reduction of a nitro group in the presence of a nitrile. stackexchange.com Other catalysts, such as those based on nickel, have also been shown to be effective for the chemoselective hydrogenation of nitro compounds. rsc.orgrsc.org

Metal-Acid Systems : Reagents such as tin(II) chloride (SnCl₂) in the presence of a proton source like hydrochloric acid are classic and effective for the reduction of aromatic nitro groups. stackexchange.com This method is known for its high chemoselectivity, leaving other reducible functional groups like nitriles, esters, and halogens unaffected. stackexchange.com Other metal systems, such as zinc or magnesium powder with hydrazine (B178648) glyoxylate, have also been reported for the rapid and selective reduction of aromatic nitro compounds.

Transfer Hydrogenation : This method utilizes a hydrogen donor, such as hydrazine or formic acid, in the presence of a catalyst. Iron-based catalysts in combination with hydrazine hydrate (B1144303) have been shown to be highly effective and selective for the reduction of nitroarenes. unimi.it

| Reagent/Catalyst | Conditions | Selectivity |

| H₂/Pt on carbon | Low hydrogen pressure | High for nitro group |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate (B1210297), heat | Excellent for nitro group |

| Zn or Mg powder/Hydrazine glyoxylate | Room Temperature | High for nitro group |

| Fe catalyst/Hydrazine hydrate | Ethanol/Water | Excellent for nitro group |

Nitrile Reduction to Aldehydes or Amines

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce nitriles to primary amines. chemistrysteps.com Catalytic hydrogenation with catalysts such as Raney nickel can also be employed for this transformation. wikipedia.org Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) is another effective system for the reduction of aromatic nitriles to benzylamines. nih.govorganic-chemistry.org Research has shown that benzonitriles with electron-withdrawing groups undergo this reduction more rapidly. nih.gov A mixture of boron trifluoride etherate and sodium borohydride has also been explored for the selective reduction of nitriles in the presence of nitro groups. calvin.edu

Reduction to Aldehydes : The partial reduction of a nitrile to an aldehyde can be achieved using milder reducing agents. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation. chemistrysteps.comchemistrysteps.comcommonorganicchemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine formed is hydrolyzed upon aqueous workup to yield the aldehyde. chemistrysteps.com The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method for converting nitriles to aldehydes. wikipedia.org

| Reagent | Product | Key Conditions |

| LiAlH₄ | Primary Amine | Ether solvent, followed by aqueous workup |

| H₂/Raney Ni | Primary Amine | High pressure and/or temperature |

| Diisopropylaminoborane/cat. LiBH₄ | Primary Amine | THF solvent |

| DIBAL-H | Aldehyde | Low temperature (e.g., -78 °C), followed by aqueous workup |

| SnCl₂/HCl (Stephen Reaction) | Aldehyde | Anhydrous conditions, followed by hydrolysis |

Derivatization and Functionalization at the Dimethylamino Moiety

The dimethylamino group of this compound is a key site for chemical transformations, allowing for a range of derivatization and functionalization reactions. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character, making it susceptible to attack by electrophiles. However, the reactivity of this group is modulated by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the nitro and cyano groups decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to N,N-dimethylaniline.

Oxidation Reactions and Products

The oxidation of the dimethylamino group in aromatic compounds can proceed through several pathways, including N-oxide formation and oxidative N-demethylation. For N,N-dimethylaniline and its derivatives, oxidation can be achieved using various oxidizing agents.

N-Oxide Formation: Treatment of tertiary amines with oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or Caro's acid can lead to the formation of N-oxides. In the case of this compound, this reaction would yield this compound N-oxide. The N-oxide functionality introduces a dative bond between the nitrogen and oxygen atoms, which can alter the compound's chemical and physical properties. These N-oxides can serve as valuable synthetic intermediates. acs.org For instance, the reaction of p-cyano-N,N-dimethylaniline N-oxide with copper(I) complexes has been shown to generate a high-valent copper-oxyl species, which can hydroxylate strong C-H bonds. nih.gov

Oxidative N-Demethylation: Another common oxidation pathway for N,N-dimethylanilines is the removal of one or both methyl groups. This process is often observed in metabolic studies involving cytochrome P-450 enzymes and can also be achieved with chemical oxidants. nih.gov The reaction is believed to proceed via an initial electron transfer step. nih.gov The oxidation of N,N-dimethylaniline with reagents like cupric chloride or chloranil (B122849) can yield products such as N-p-dimethylaminobenzyl-N-methylaniline and 4,4'-bisdimethylaminodiphenylmethane, which are intermediates in the formation of dyes like crystal violet. semanticscholar.orgrsc.org A tandem N-dealkylation and N-methyl aerobic oxidation of tertiary aromatic amines to N-arylformamides has also been developed using a copper and TEMPO catalytic system. researchgate.net The reaction of N,N-dimethylaniline with benzoyl peroxide leads to a complex reaction with products including a Wijsster salt of tetramethylbenzidine. cdnsciencepub.com

The expected oxidation products of this compound are summarized in the table below.

| Oxidizing Agent | Potential Product(s) | Reaction Type |

| H₂O₂ or m-CPBA | This compound N-oxide | N-Oxidation |

| Cytochrome P-450/Chemical Oxidants | 5-(Methylamino)-2-nitrobenzonitrile, Formaldehyde (B43269) | N-Demethylation |

| CuCl₂ or Chloranil | Complex dye-like structures | Oxidative Coupling |

| Benzoyl Peroxide | Complex mixture including radical coupling products | Radical Oxidation |

Quaternization and Salt Formation Studies

The nitrogen atom of the dimethylamino group can act as a nucleophile and attack alkylating agents, leading to the formation of quaternary ammonium (B1175870) salts. This reaction, known as the Menshutkin reaction, is a bimolecular nucleophilic substitution (SN2) process. nih.gov Common alkylating agents include alkyl halides, such as methyl iodide or benzyl (B1604629) chloride. nih.govsemanticscholar.org